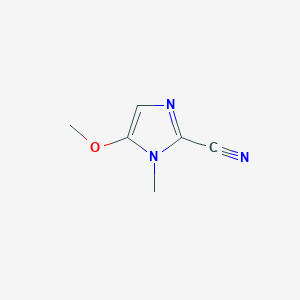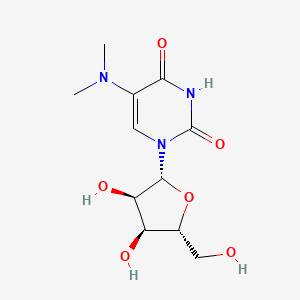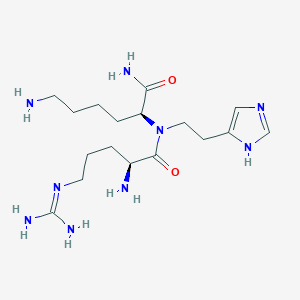![molecular formula C16H11FN4 B12924524 1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-45-8](/img/structure/B12924524.png)
1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole
- **2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole
- **5-Fluoro-1H-benzo[d]imidazole
Uniqueness
2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, as well as the fluorine atom. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
824394-45-8 |
|---|---|
Molecular Formula |
C16H11FN4 |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
6-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H11FN4/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-9H,(H,18,19)(H,20,21) |
InChI Key |
QXXHUPXXZGREEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)





![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)
![Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate](/img/structure/B12924512.png)

